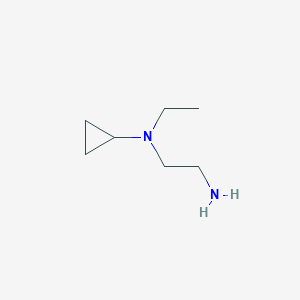

N-(2-aminoethyl)-N-ethylcyclopropanamine

Description

Properties

IUPAC Name |

N'-cyclopropyl-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRMAYOLQMQWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclopropanamine Derivatives

A direct route involves sequential alkylation of cyclopropanamine. N-Ethylcyclopropanamine (C₅H₁₁N) serves as a precursor, where the ethyl group is introduced via nucleophilic substitution. Subsequent reaction with 2-chloroethylamine hydrochloride under basic conditions yields the target compound:

Step 1: Synthesis of N-Ethylcyclopropanamine

Cyclopropanamine is alkylated using ethyl bromide in the presence of a base (e.g., K₂CO₃):

This step typically achieves 70–85% yields in polar aprotic solvents like DMF at 60–80°C.

Step 2: Introduction of the 2-Aminoethyl Group

N-Ethylcyclopropanamine reacts with 2-chloroethylamine hydrochloride under refluxing ethanol, mediated by NaOH:

Yields range from 65% to 75%, with purification via vacuum distillation.

Cyclopropanation of Allylamine Derivatives

The Simmons-Smith reaction forms the cyclopropane ring from an alkene precursor. Starting with N-ethyl-N-(2-aminoethyl)allylamine , cyclopropanation proceeds via a zinc-copper-mediated process:

Key advantages include stereospecificity and mild conditions (40–60°C, THF solvent). The reaction avoids explosive diazomethane, with yields reaching 80–90% after column chromatography.

Adaptation of Azole Synthesis Protocols

A patent by JP2010215610A describes a method for N-(2-aminoethyl)azole compounds, which can be modified for cyclopropanamine systems. The protocol involves:

-

Reaction of cyclopropanamine with 2-chloroethylamine hydrochloride in a solvent (e.g., toluene) at 100–120°C.

-

Divided addition of the chloroethylamine to prevent aziridine formation and foaming.

-

Base-mediated dehydrohalogenation using KOH to eliminate HCl.

This method achieves 70–80% yields with >95% purity after aqueous workup.

Comparative Analysis of Methods

Key Observations:

-

The Simmons-Smith method offers superior yields and purity but requires specialized handling of CH₂I₂.

-

Alkylation routes are simpler but necessitate rigorous temperature control to minimize by-products.

-

The adapted azole protocol balances safety and efficiency, though scalability may be limited by solvent costs.

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via an Sₙ2 mechanism , where the amine nucleophile attacks the electrophilic carbon of the alkyl halide. Steric hindrance at the cyclopropane nitrogen slows the reaction, necessitating elevated temperatures.

Simmons-Smith Cyclopropanation

Zinc reduces CH₂I₂ to a carbenoid species (ICH₂ZnI), which inserts into the alkene’s π bond via a concerted transition state. The reaction retains alkene geometry in the cyclopropane product.

Base-Mediated Elimination

In the adapted azole method, KOH deprotonates the amine, facilitating chloride displacement. Divided addition of the electrophile prevents localized exotherms and intermediate decomposition.

Challenges and Optimization Strategies

By-Product Formation

-

Aziridine intermediates may form if reaction temperatures drop below 50°C during alkylation.

-

Over-alkylation can occur with excess alkyl halide, requiring stoichiometric precision.

Mitigation:

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.

-

In situ monitoring via FT-IR to track amine consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-ethylcyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amines.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-N-ethylcyclopropanamine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity is of significant interest.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-ethylcyclopropanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission pathways.

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

- Structure : Replaces the ethyl group with a trifluoroethyl substituent.

- Properties : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing thermal stability and altering solubility compared to the ethyl analogue.

- Key Data: Property N-(2-Aminoethyl)-N-ethylcyclopropanamine N-(2-Aminoethyl)-N-(trifluoroethyl)cyclopropanamine Molecular Formula C7H16N2 C7H13F3N2 Molecular Weight (g/mol) ~128.22 (estimated) 182.19 Key Functional Groups Ethyl, aminoethyl Trifluoroethyl, aminoethyl

Coordination Complexes with N-(2-Aminoethyl)-1,3-propanediamine Derivatives

- Structure: Replaces the cyclopropane ring with a propane backbone but retains the aminoethyl-ethylamine motif.

- Properties : Used in cobalt(III) complexes to study geometric isomerism (cis vs. trans configurations). The cyclopropane ring in the target compound imposes steric constraints, reducing conformational flexibility compared to linear propane derivatives.

- Applications : Demonstrated utility in crystallography and NMR studies of isomerism .

1,2-Ethanediamine, N-(2-Aminoethyl)-N-dodecyl-

- Structure : Features a dodecyl chain instead of the cyclopropane-ethyl group.

- Properties: The long alkyl chain increases hydrophobicity, making it suitable for surfactants or corrosion inhibitors.

- Safety : Marked as corrosive (Risk Phrase R34), highlighting differences in handling requirements compared to less reactive amines .

4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine

- Structure : Substitutes the ethyl group with a methoxyethyl chain and extends the carbon backbone.

- The cyclopropane ring’s strain may confer higher reactivity in ring-opening reactions compared to this derivative .

Biological Activity

N-(2-aminoethyl)-N-ethylcyclopropanamine, also known as cyclopropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 85.15 g/mol

The compound features a cyclopropane ring attached to an ethylamine side chain, which contributes to its unique biological activities.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Receptor Modulation: The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) function. Its structural similarity to other amines allows it to act as a ligand for these receptors.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

- Antidepressant Activity: Animal studies have suggested that this compound may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties: The compound has also been investigated for its potential anxiolytic (anti-anxiety) effects, contributing to its therapeutic profile.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Study on Antidepressant Effects: A study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy similar to conventional antidepressants .

- Antimicrobial Efficacy: A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that this compound effectively inhibited growth in multiple strains, highlighting its potential as a lead compound for developing new antibiotics .

- Neurotransmitter Interaction Study: Research conducted to evaluate the interaction of this compound with serotonin receptors showed dose-dependent binding affinity, which may explain its observed neuropharmacological effects .

Q & A

Q. What established synthetic routes are available for N-(2-aminoethyl)-N-ethylcyclopropanamine, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via titanium-mediated reductive cyclopropanation (e.g., using N,N-dialkylcarboxamides and alkenyl Grignard reagents in tetrahydrofuran). Key parameters include temperature control (~0–25°C), stoichiometric ratios, and catalyst selection (e.g., methyltriisopropoxytitanium) to optimize cyclopropane ring formation . Post-synthesis, column chromatography is critical for isolating isomers (e.g., cis/trans) and achieving >95% purity . Yield improvements (up to 75%) are achieved by minimizing side reactions through inert atmospheres and anhydrous conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ 0.5–1.5 ppm for protons) and ethyl/aminoethyl substituents. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₅N₂⁺, m/z 127.1235) .

- Thermal Analysis : TGA-DSC identifies decomposition thresholds (>300°C) and phase transitions, informing storage stability .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers of this compound?

- Methodological Answer : Cis/trans isomer separation requires chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol gradients) or capillary electrophoresis . Analytical strategies include:

- NOESY NMR : Detects spatial proximity of substituents to assign stereochemistry .

- VCD Spectroscopy : Differentiates enantiomers via vibrational circular dichroism .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with trifluoroethyl) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like enzymes or receptors, guiding wet-lab validation .

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, ionic strength) to mitigate variability in IC₅₀ or EC₅₀ values .

Q. How do thermodynamic properties of this compound inform its stability in research applications?

- Methodological Answer : TGA-DSC analysis reveals:

- Decomposition Onset : Sharp single-stage degradation at ~300–350°C, indicating thermal stability under standard lab conditions .

- Mesophasic Transitions : Endothermic peaks correlate with gelation behavior in lipid matrices, relevant for drug delivery systems .

- Specific Heat Capacity (Cp) : Measured via modulated DSC, Cp data (e.g., 1.2–1.5 J/g·K) guide solvent selection and lyophilization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.